molecular formula C8H8BrNO2 B1291988 2-Bromo-1-ethyl-4-nitrobenzene CAS No. 52121-34-3

2-Bromo-1-ethyl-4-nitrobenzene

Cat. No.: B1291988
CAS No.: 52121-34-3
M. Wt: 230.06 g/mol
InChI Key: VLKVKCJZMXUFSL-UHFFFAOYSA-N
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Description

2-Bromo-1-ethyl-4-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2. It is characterized by a benzene ring substituted with a bromine atom, an ethyl group, and a nitro group. This compound is typically a yellow to orange crystalline solid and is soluble in organic solvents such as ether and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethyl-4-nitrobenzene generally involves multiple steps of organic reactions. One common method includes the nitration of ethylbenzene to form 4-nitroethylbenzene, followed by bromination to introduce the bromine atom at the 2-position . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine with a catalyst such as iron or aluminum bromide for bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethyl-4-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethyl-4-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways. The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives that can interact with specific enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-ethyl-4-nitrobenzene is unique due to the presence of both an ethyl group and a nitro group on the benzene ring, which influences its reactivity and applications. The combination of these substituents allows for specific interactions in chemical and biological systems that are not possible with simpler analogs .

Properties

IUPAC Name

2-bromo-1-ethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKVKCJZMXUFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625060
Record name 2-Bromo-1-ethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52121-34-3
Record name 2-Bromo-1-ethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25 g (165 mmol) of 4-ethylnitrobenzene are placed in 200 ml of dichloromethane in a round-bottomed flask and under a stream of nitrogen. 20 ml (230 mmol) of trifluoromethanesulfonic acid and 33 g (115 mmol) of 1,3-dibromo-5,5-dimethylhydantoin are added and the reaction medium is stirred for 2 hours at room temperature. Saturated aqueous sodium hydrosulfite solution is then added. The phases are separated and the organic phase is neutralized with aqueous 2M sodium carbonate solution and then washed with water. It is then dried over magnesium sulfate, filtered and evaporated. 35 g (92%) of the expected product are obtained in the form of a yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

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